4-(Benzyloxy)pyridine N-oxide
Overview
Description
4-(Benzyloxy)pyridine N-oxide is a 4-substituted pyridine-1-oxide. It is a heterocyclic compound with the molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is known for its participation in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines .
Mechanism of Action
Target of Action
4-(Benzyloxy)pyridine N-oxide is a 4-substituted pyridine-1-oxide
Mode of Action
The compound undergoes hydrogenation over palladium to afford pyridine . This suggests that its mode of action might involve a reduction process where it loses its oxide group.
Biochemical Pathways
The compound participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines . These are important classes of compounds in medicinal chemistry, suggesting that this compound might be involved in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Benzyloxy)pyridine N-oxide can be synthesized through the oxidation of 4-(benzyloxy)pyridine. The oxidation process typically involves the use of peracids such as peracetic acid or perbenzoic acid . Another method involves the use of a urea-hydrogen peroxide complex or sodium perborate as the oxidizing agent .
Industrial Production Methods: In an industrial setting, the preparation of this compound involves the reaction of 4-benzyloxy-pyridine with acetic anhydride in the presence of dimethylformamide (DMF). The reaction is carried out under reflux conditions, followed by distillation and purification steps to obtain the final product .
Types of Reactions:
Hydrogenation: this compound undergoes hydrogenation over palladium to afford pyridine.
Stereoselective Synthesis: It participates in the stereoselective synthesis of substituted pyridines, piperidines, and piperazines.
Common Reagents and Conditions:
Hydrogenation: Palladium as a catalyst.
Oxidation: Peracids such as peracetic acid or perbenzoic acid, urea-hydrogen peroxide complex, or sodium perborate.
Major Products:
Pyridine: Formed through hydrogenation.
Substituted Pyridines, Piperidines, and Piperazines: Formed through stereoselective synthesis.
Scientific Research Applications
4-(Benzyloxy)pyridine N-oxide has several applications in scientific research:
Chemistry: Used in the synthesis of various heterocyclic compounds.
Biology: Employed in the study of biological pathways involving pyridine derivatives.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Pyridine N-oxide: A precursor to various drugs and used as an oxidizing reagent in organic synthesis.
4-Methylpyridine N-oxide: Used in similar synthetic applications.
4-Chloropyridine N-oxide: Employed in the synthesis of chlorinated pyridine derivatives.
Uniqueness: 4-(Benzyloxy)pyridine N-oxide is unique due to its benzyloxy substitution, which imparts distinct reactivity and selectivity in synthetic applications. This makes it a valuable compound in the stereoselective synthesis of complex heterocycles .
Properties
IUPAC Name |
1-oxido-4-phenylmethoxypyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUSQPKJQYWTFPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=[N+](C=C2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304350 | |
Record name | 4-(Benzyloxy)pyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196007 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2683-66-1 | |
Record name | 2683-66-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165489 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Benzyloxy)pyridine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Benzyloxy)pyridine N-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Benzyloxy)pyridine N-oxide in the synthesis of the luminescent thermometers described in the paper?
A1: this compound (benpyo) acts as a bulky, red-emissive linker in the construction of the three-dimensional (3D) polycyanidometallate-based materials. [] It coordinates to the metal centers, influencing the overall structure and properties of the resulting frameworks. Specifically, the presence of benpyo contributes to the luminescence properties of the materials, enabling their potential use as temperature sensors.
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